2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate
Overview
Description
Hydrogensquarate is a carbon oxoanion which is a monoanion obtained by the deprotonation of one of the hydroxy groups of squaric acid. It is a conjugate base of a squaric acid. It is a conjugate acid of a squarate.
Scientific Research Applications
Chemical Structure and Bonding Characteristics
The compound, 2-hydroxy-3,4-dioxocyclobut-1-en-1-olate, exhibits interesting bonding characteristics and structural features. For instance, in sodium hydrogensquarate monohydrate, the sodium atom is six-coordinated by the O atoms from four hydrogensquarate anions and two water molecules, with the compound's packing being stabilized by a hydrogen bond system (Petrova, Shivachev, Kolev, & Petrova, 2006).
Synthesis and Reactivity
This compound has been utilized as a nucleophilic synthon in chemical synthesis. For example, it has been used in the synthesis of Sq-containing cinnamic acid derivatives through an aldol condensation reaction with an arylaldehyde, demonstrating its potential as a versatile building block in organic synthesis (Shinada, Ooyama, Hayashi, & Ohfune, 2002).
Applications in Material Science
In material science, this compound has been incorporated into novel polymers and nanocomposites. For instance, its derivatives have been used in the synthesis of polystyrene-supported catalysts for the Michael addition, crucial in the synthesis of various pharmacologically relevant compounds (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).
Photocatalytic and Environmental Applications
Moreover, derivatives of this compound have been explored for their photocatalytic properties. A study on the CoCr2O4/Ag nanostructure, prepared using a derivative of this compound, demonstrated its effectiveness in the photodegradation of organic pollutants, indicating its potential application in environmental remediation (Abbasi, Hamadanian, Salavati‐Niasari, & Mazhari, 2017).
Properties
IUPAC Name |
2-hydroxy-3,4-dioxocyclobuten-1-olate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBUXCTKOWPCW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HO4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413922 | |
Record name | 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7242-13-9 | |
Record name | 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.